molecular formula C20H27N3O2 B7048898 2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide

2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide

Cat. No.: B7048898
M. Wt: 341.4 g/mol
InChI Key: ICYOADKZKMYMOT-GOEBONIOSA-N
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Description

2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropylcyclohexyl group and an isoquinoline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide typically involves multiple steps, including the formation of the cyclopropylcyclohexyl group and the isoquinoline ring. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions in 1-propanol . The overall yield of the synthesis can vary, but it generally falls within the range of 40-50%.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide can be compared with other similar compounds, such as:

This compound’s unique structure, which combines a cyclopropylcyclohexyl group with an isoquinoline moiety, sets it apart from other similar compounds and may contribute to its distinct biological activities.

Properties

IUPAC Name

2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c21-19(24)18-6-2-4-15-12-23(10-9-17(15)18)20(25)22-16-5-1-3-14(11-16)13-7-8-13/h2,4,6,13-14,16H,1,3,5,7-12H2,(H2,21,24)(H,22,25)/t14-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYOADKZKMYMOT-GOEBONIOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)N2CCC3=C(C2)C=CC=C3C(=O)N)C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)NC(=O)N2CCC3=C(C2)C=CC=C3C(=O)N)C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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